Crotastriatine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

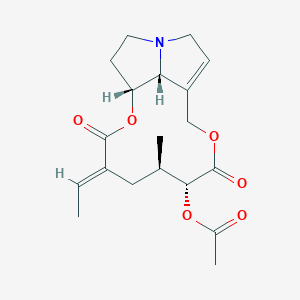

Crotastriatine is a pyrrolizidine alkaloid derived from the plant genus Crotalaria. This compound is known for its unique chemical structure and diverse biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Crotastriatine involves several steps, starting with the extraction of precursor compounds from Crotalaria species. The synthetic route typically includes the formation of the pyrrolizidine core, followed by functional group modifications to achieve the desired structure. Common reagents used in these reactions include organic solvents like chloroform, dichloromethane, and ethyl acetate .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The plant material is subjected to solvent extraction, followed by chromatographic techniques to isolate and purify the compound. Advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to ensure the purity and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Crotastriatine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Crotastriatine has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other complex molecules.

Biology: Studied for its potential biological activities, such as anti-inflammatory and anti-cancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of Crotastriatine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Crotastriatine is unique among pyrrolizidine alkaloids due to its specific chemical structure and biological activities. Similar compounds include:

- Anacrotine

- Gynuramine

- Hastacine

- Nilgirine

- Platyphylline

- Hygrophylline

- Ligularinine

- Retrorsine

- Usaramine

- Rosmarinine

These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities, making this compound a unique and valuable compound for scientific research.

Biologische Aktivität

Crotastriatine is a pyrrolizidine alkaloid (PA) derived from plants in the Crotalaria genus, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicological implications, and potential therapeutic applications, supported by case studies and research findings.

Overview of this compound

This compound is primarily found in various species of the Crotalaria plant, which are distributed across tropical and subtropical regions. Pyrrolizidine alkaloids, including this compound, are characterized by their bicyclic structure and have been implicated in both beneficial and harmful biological activities.

1. Pharmacological Effects

This compound exhibits several pharmacological properties:

- Antimicrobial Activity : Research indicates that this compound has demonstrated antimicrobial properties against various pathogens. Studies have shown that extracts containing this alkaloid effectively inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections .

- Antitumor Activity : Some studies have reported that this compound may possess antitumor properties. Its mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

- Anti-inflammatory Effects : this compound has been observed to reduce inflammation in animal models. This effect may be attributed to its ability to inhibit pro-inflammatory cytokines, thereby providing a basis for its use in inflammatory diseases .

2. Toxicological Implications

Despite its potential benefits, this compound is associated with significant toxicity:

- Hepatotoxicity : Pyrrolizidine alkaloids are known to cause liver damage through metabolic activation to reactive intermediates that form DNA adducts, leading to hepatocellular necrosis and veno-occlusive disease. This compound's metabolites can induce similar toxic effects, raising concerns about its safety for human consumption .

- Genotoxicity : Studies indicate that this compound may exhibit genotoxic effects due to its ability to form DNA adducts. These interactions can lead to mutations and potentially carcinogenic outcomes .

1. Clinical Observations

A case study involving patients exposed to Crotalaria species revealed instances of hepatotoxicity linked to the consumption of herbal remedies containing this compound. The patients exhibited symptoms consistent with veno-occlusive disease, highlighting the need for caution in using products derived from this plant .

2. Experimental Research

In a controlled study on rats, administration of this compound resulted in significant liver enzyme elevation, indicating hepatocellular injury. Histopathological examination confirmed necrosis and inflammatory infiltration in liver tissues, corroborating its toxic profile .

Data Table: Biological Activities and Toxicity of this compound

Eigenschaften

IUPAC Name |

[(1R,4E,6R,7R,17R)-4-ethylidene-6-methyl-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO6/c1-4-13-9-11(2)17(25-12(3)21)19(23)24-10-14-5-7-20-8-6-15(16(14)20)26-18(13)22/h4-5,11,15-17H,6-10H2,1-3H3/b13-4+/t11-,15-,16-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POAACKCBTJLFMK-GFXIYLJVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\C[C@H]([C@H](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.